cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride
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Overview
Description
cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylpiperazine, 3,4-(methylenedioxy)benzyl chloride, and 2-pyridyl derivatives. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques like recrystallization, chromatography, or distillation.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, or anti-inflammatory properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors or other cell surface receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperazine derivatives: Compounds with similar piperazine core structures.
Methylenedioxybenzyl derivatives: Compounds containing the methylenedioxybenzyl group.
Pyridylpiperazine derivatives: Compounds with pyridyl and piperazine moieties.
Uniqueness
The uniqueness of cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
CAS No. |
102233-09-0 |
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Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-14-10-21(19-5-3-4-8-20-19)11-15(2)22(14)12-16-6-7-17-18(9-16)24-13-23-17;/h3-9,14-15H,10-13H2,1-2H3;1H |
InChI Key |
CJUXLCOQQODUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1CC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=N4.Cl |
Origin of Product |
United States |
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